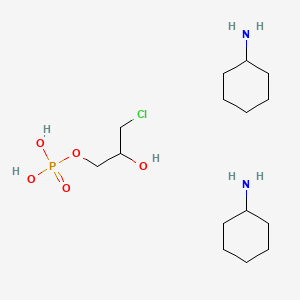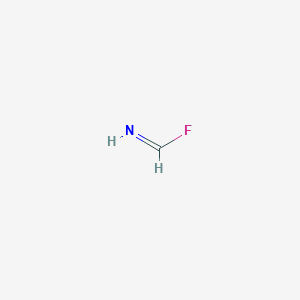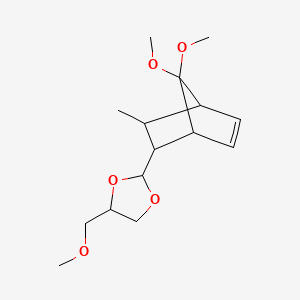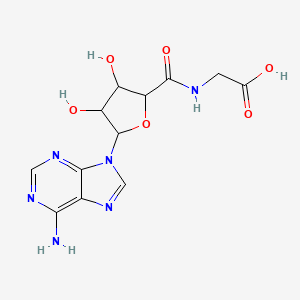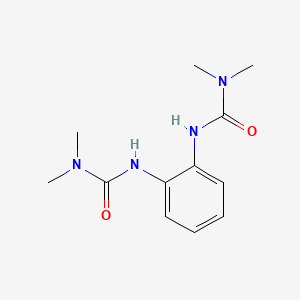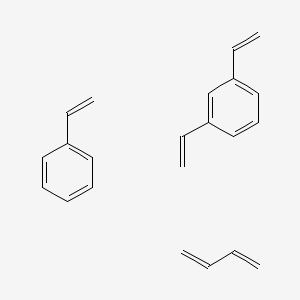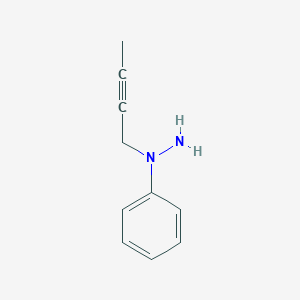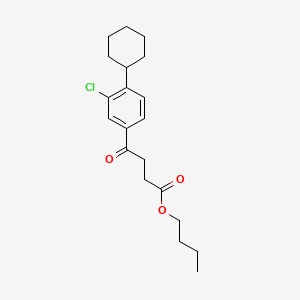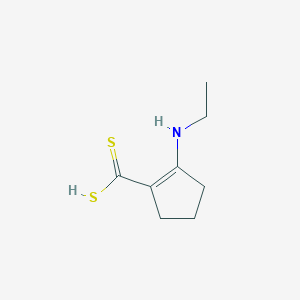
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is a chemical compound with the molecular formula C8H13NS2 It is known for its unique structure, which includes a cyclopentene ring and a carbodithioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- typically involves the reaction of cyclopentene with carbon disulfide and an ethylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including purification and isolation of the final compound.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the compound. Safety measures and quality control protocols are essential to maintain the integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentene-1-carbodithioic acid, 2-(methylamino)-: Similar structure but with a methylamino group instead of an ethylamino group.
1-Cyclopentene-1-carbodithioic acid, 2-(propylamino)-: Similar structure but with a propylamino group instead of an ethylamino group.
1-Cyclopentene-1-carbodithioic acid, 2-(butylamino)-: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
1-Cyclopentene-1-carbodithioic acid, 2-(ethylamino)- is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
34281-26-0 |
|---|---|
Formule moléculaire |
C8H13NS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
2-(ethylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C8H13NS2/c1-2-9-7-5-3-4-6(7)8(10)11/h9H,2-5H2,1H3,(H,10,11) |
Clé InChI |
YFZAGWWWFSLHKQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(CCC1)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


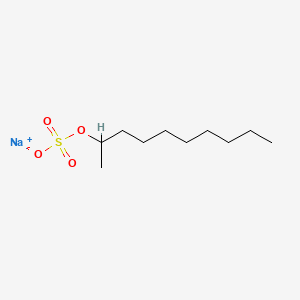
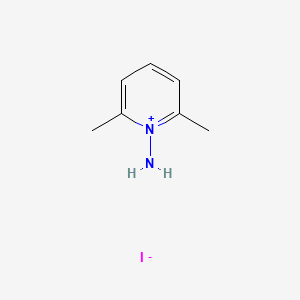


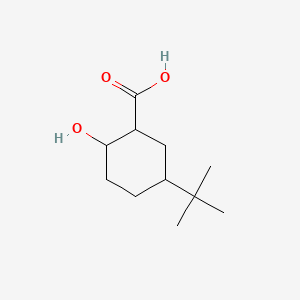
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
